molecular formula C18H16N4O4 B5522190 4-({2-methoxy-6-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}methyl)benzoic acid

4-({2-methoxy-6-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}methyl)benzoic acid

Cat. No.: B5522190
M. Wt: 352.3 g/mol
InChI Key: QDSCBFHNSOCMOI-ZVBGSRNCSA-N
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Description

4-({2-methoxy-6-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}methyl)benzoic acid is a complex organic compound characterized by its unique structure, which includes a benzoic acid moiety linked to a triazole ring through a methoxyphenoxy bridge

Scientific Research Applications

4-({2-methoxy-6-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}methyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities, such as its anticancer properties . Additionally, its potential use in the synthesis of coordination polymers could be explored further .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({2-methoxy-6-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}methyl)benzoic acid typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through the reaction of appropriate precursors under conditions that favor the formation of the triazole ring.

    Methoxyphenoxy Linkage: The triazole intermediate is then reacted with a methoxyphenol derivative to form the methoxyphenoxy linkage.

    Benzoic Acid Attachment: Finally, the benzoic acid moiety is introduced through a coupling reaction, often facilitated by a catalyst such as palladium in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-({2-methoxy-6-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}methyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or nitric acid.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted benzoic acid derivatives.

Mechanism of Action

The mechanism of action of 4-({2-methoxy-6-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}methyl)benzoic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The methoxyphenoxy and benzoic acid moieties can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxybenzoic acid
  • 2-methoxybenzoic acid
  • 4-({2-hydroxy-6-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}methyl)benzoic acid

Uniqueness

4-({2-methoxy-6-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}methyl)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its triazole ring, in particular, is a key feature that differentiates it from other similar compounds and contributes to its potential as a versatile building block in various applications.

Properties

IUPAC Name

4-[[2-methoxy-6-[(E)-1,2,4-triazol-4-yliminomethyl]phenoxy]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O4/c1-25-16-4-2-3-15(9-21-22-11-19-20-12-22)17(16)26-10-13-5-7-14(8-6-13)18(23)24/h2-9,11-12H,10H2,1H3,(H,23,24)/b21-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDSCBFHNSOCMOI-ZVBGSRNCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC2=CC=C(C=C2)C(=O)O)C=NN3C=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OCC2=CC=C(C=C2)C(=O)O)/C=N/N3C=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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